5,6,7,8-tetrahydroquinolin-6-amine hydrochloride
Description
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride is a bicyclic amine derivative with a partially saturated quinoline backbone. The compound’s structure features a secondary amine at the 6-position of the tetrahydroquinoline ring, stabilized by a hydrochloride salt.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-2,5,8H,3-4,6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCNQMCLFUHVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinolin-6-amine hydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydroquinolin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in the creation of more complex molecular architectures. This compound can be modified to yield various derivatives that have potential applications in pharmaceuticals and materials science.
Biological Research
Anticancer Properties
Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, a series of tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) growth. One derivative demonstrated significant antiproliferative activity at micromolar concentrations, suggesting that compounds based on the tetrahydroquinoline structure could be promising leads for drug discovery targeting CRC .
Antimicrobial Activity
Research has also indicated that tetrahydroquinoline derivatives exhibit antimicrobial properties. These compounds are being investigated for their efficacy against various bacterial strains, which could lead to the development of new antibiotics.
Medicinal Chemistry
Drug Development
The compound is being explored as a potential therapeutic agent due to its favorable pharmacokinetic properties. Studies suggest that modifications to the tetrahydroquinoline scaffold can enhance its bioavailability and therapeutic efficacy. For example, N-substituted derivatives have shown improved binding affinities at opioid receptors, indicating their potential use in pain management therapies .
Anti-ulcer Agents
Tetrahydroquinoline derivatives have been identified as intermediates in the synthesis of anti-ulcer medications. Their ability to modulate gastric secretions makes them valuable candidates for further development in gastroenterology .
Industrial Applications
Dyes and Pigments Production
In addition to its pharmaceutical applications, this compound is used in the manufacturing of dyes and pigments. Its unique chemical properties allow it to impart specific colors and stability to various materials.
Case Studies
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinolin-6-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Data Tables
Table 2: Similarity Scores of Structural Analogs (Based on Functional Groups)
Research Findings and Implications
- Positional Isomerism : The 6-amine derivative likely exhibits distinct solubility and reactivity compared to 3- or 8-amine isomers due to steric and electronic effects .
- Substituent Effects : Methoxy or methyl groups alter metabolic stability and binding affinity. For example, 2-methyl-THQ-4-one requires advanced purification techniques .
- Safety Profiles : 3-amine derivatives pose higher acute toxicity risks, necessitating stricter handling protocols than 6- or 8-amine analogs .
Biological Activity
5,6,7,8-Tetrahydroquinolin-6-amine hydrochloride (THQ-6-amine HCl) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
THQ-6-amine HCl has the molecular formula and a molecular weight of approximately 148.21 g/mol. The compound features a tetrahydroquinoline structure with an amine group at the 6-position, which is crucial for its reactivity and biological interactions. The presence of hydrochloride enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Antiproliferative Effects
Research indicates that THQ-6-amine HCl exhibits significant antiproliferative activity against various cancer cell lines. Preliminary studies suggest cytotoxic effects on cell lines such as HeLa and A2780, with mechanisms involving disruption of the cell cycle and induction of oxidative stress .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Cell cycle arrest |
| A2780 | 8.2 | Induction of ROS |
The compound's potency varies across different cell lines, indicating selective cytotoxicity that could be leveraged for targeted cancer therapies.
Neuroprotective Properties
THQ-6-amine HCl has also been investigated for its potential neuroprotective effects. Studies suggest that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which could be beneficial in treating neurodegenerative diseases .
The biological activity of THQ-6-amine HCl is believed to involve several mechanisms:
- Receptor Interaction : Binding to neurotransmitter receptors modulates their activity, influencing neurotransmission and potentially providing neuroprotective effects.
- Oxidative Stress Modulation : The compound induces oxidative stress in cancer cells, leading to apoptosis through mitochondrial dysfunction and ROS production .
- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, suggesting a potential mechanism for the antiproliferative effects observed .
Case Studies and Research Findings
Several studies have explored the biological properties of THQ-6-amine HCl:
- Anticancer Activity : A study demonstrated that THQ-6-amine HCl inhibited the growth of colorectal cancer cells by inducing oxidative stress and affecting cell cycle regulation .
- Neuroprotective Effects : Research indicated that derivatives of tetrahydroquinoline could protect against neurodegeneration by modulating neurotransmitter levels and reducing inflammation .
- Structural Activity Relationship : Investigations into related compounds revealed that modifications in the tetrahydroquinoline structure significantly affect biological activity, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
